methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
CAS No.: 946376-70-1
Cat. No.: VC11924715
Molecular Formula: C22H24N4O5S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946376-70-1 |
|---|---|
| Molecular Formula | C22H24N4O5S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | methyl 4-[[2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H24N4O5S/c1-12(2)15-10-23-19-17(20(28)26(4)22(30)25(19)3)18(15)32-11-16(27)24-14-8-6-13(7-9-14)21(29)31-5/h6-10,12H,11H2,1-5H3,(H,24,27) |
| Standard InChI Key | QTMOJQFYQPNKNV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
Introduction
Methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate, with the CAS number 946376-70-1, is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core linked to a benzoate moiety through a sulfanyl-acetamido bridge. This compound's structure suggests potential applications in pharmaceutical chemistry due to its intricate molecular architecture.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses using commercially available reagents. These processes typically involve the formation of the pyrido[2,3-d]pyrimidine core followed by attachment of the benzoate and sulfanyl-acetamido moieties.
Potential Applications
Compounds with pyrido[2,3-d]pyrimidine cores have been explored for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The presence of a sulfanyl group and an acetamido linkage may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
Research Findings and Future Directions
Given the limited specific research on this compound, further studies are needed to explore its biological activity and potential therapeutic applications. In silico modeling and in vitro assays could provide insights into its pharmacokinetic and pharmacodynamic properties.
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